molecular formula C24H32N4O5S2 B11942156 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

Cat. No.: B11942156
M. Wt: 520.7 g/mol
InChI Key: KZZXSHXZDYGEDW-XJABCFGWSA-N
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Description

The compound 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate is a complex organic molecule that features a combination of heterocyclic structures, including thiophene, oxazole, and thieno[3,4-d]imidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate typically involves multi-step organic synthesis. The key steps include:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-aminothiophene derivative, with a carboxylic acid derivative under dehydrating conditions.

    Coupling of the oxazole and hexylamine: The oxazole derivative is then coupled with hexylamine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Synthesis of the thieno[3,4-d]imidazole ring: This involves the cyclization of a suitable precursor, such as a thienylamine, with a dicarboxylic acid derivative.

    Final coupling: The thieno[3,4-d]imidazole derivative is then coupled with the previously synthesized oxazole-hexylamine derivative to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and oxazole rings can undergo oxidation reactions, potentially forming sulfoxides or sulfone derivatives.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amide or thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies. Its heterocyclic rings can interact with various biological targets, making it useful in drug discovery.

Medicine

In medicinal chemistry, the compound has potential as a therapeutic agent due to its ability to interact with specific molecular targets. It may be investigated for its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can form hydrogen bonds, π-π interactions, and hydrophobic interactions with these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]butanoate
  • 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]hexanoate

Uniqueness

The uniqueness of 6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate lies in its specific combination of heterocyclic rings and the length of its alkyl chain. This structure provides a unique set of chemical and biological properties that can be exploited in various applications. The presence of both thiophene and oxazole rings, along with the thieno[3,4-d]imidazole moiety, allows for diverse interactions with molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C24H32N4O5S2

Molecular Weight

520.7 g/mol

IUPAC Name

6-[(5-thiophen-2-yl-1,2-oxazole-3-carbonyl)amino]hexyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate

InChI

InChI=1S/C24H32N4O5S2/c29-21(10-4-3-8-20-22-17(15-35-20)26-24(31)27-22)32-12-6-2-1-5-11-25-23(30)16-14-18(33-28-16)19-9-7-13-34-19/h7,9,13-14,17,20,22H,1-6,8,10-12,15H2,(H,25,30)(H2,26,27,31)/t17-,20-,22-/m0/s1

InChI Key

KZZXSHXZDYGEDW-XJABCFGWSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OCCCCCCNC(=O)C3=NOC(=C3)C4=CC=CS4)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)OCCCCCCNC(=O)C3=NOC(=C3)C4=CC=CS4)NC(=O)N2

Origin of Product

United States

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